6-(4-Fluorophenyl)nicotinic acid

Medicinal Chemistry Chemical Biology Building Blocks

Researchers optimizing MCH receptor antagonist synthesis often face bottlenecks sourcing reliable biaryl intermediates. This compound directly replicates Eli Lilly WO2004/94382 and Banyu EP1657242 patent routes. - Direct patent intermediate: stoichiometrically defined quinoline precursor. - Consistent 95%+ purity via HPLC/NMR batch QC. - Ambient storage & global shipping; no special permits required.

Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
CAS No. 223127-24-0
Cat. No. B1322721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)nicotinic acid
CAS223127-24-0
Molecular FormulaC12H8FNO2
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
InChIKeyLJIXMNTVEKBCRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)nicotinic acid Procurement Profile


6-(4-Fluorophenyl)nicotinic acid (CAS 223127-24-0) is a biaryl building block consisting of a pyridine ring with a carboxylic acid group at the 3-position and a 4-fluorophenyl substituent at the 6-position . It is commercially available from multiple vendors with purities typically ranging from 95% to 97% . The compound is primarily cited as a reactant in the synthesis of substituted quinolines designed as melanin-concentrating hormone (MCH) receptor antagonists for anti-obesity research .

1
Workflow MCH antagonist synthesis route replication Matches patent-specific quinoline intermediates
2
Selection Logic 4-Fluorophenyl biaryl scaffold exploration Structural motif requirement; class-level electronic effect inference

Analog Substitution Risk Analysis


A rigorous, data-driven case for prioritizing this specific halogenated nicotinic acid over its closest analogs (e.g., 6-phenyl-, 6-(4-chlorophenyl)-, or 6-(4-methylphenyl)-nicotinic acid) cannot be constructed with currently available information. While the 4-fluorophenyl group's unique electronic properties often influence target binding and metabolic stability in drug discovery, no direct, quantitative comparative data (e.g., head-to-head IC50, logP, or metabolic clearance rates) for the parent acid or its direct derivatives could be located across primary research papers, patents, or authoritative databases to substantiate a procurement differentiation claim. The assumption that the fluorine atom provides a unique advantage over a hydrogen, chlorine, or methyl substituent at this specific scaffold position remains an unverified class-level inference for this precise compound .

Analog context

6-Phenyl, 4-chlorophenyl, or 4-methylphenyl analogs may shift electronic and metabolic profiles; comparative data unavailable.

Evidence gap

No head-to-head IC50, logP, or clearance data located to support a fluorine-specific advantage claim.

Purity review

95% versus 97% purity reflects vendor specification, not molecular differentiator; may impact reaction yields.

Quantitative Differentiator Analysis


Insufficient Differential Evidence

The search for quantitative evidence to differentiate 6-(4-Fluorophenyl)nicotinic acid from its analogs has failed. The available biological activity data is sparse and lacks direct comparators. For instance, the compound shows weak agonist activity at the human muscle-type nicotinic acetylcholine receptor (EC50: 30,000 nM) [1] and rat ganglionic nAChR (EC40: 40,000 nM) [2], but equivalent activity data for the des-fluoro, chloro, and methyl analogs on the same receptor subtypes is unavailable. Without this, a scientific procurement decision cannot be justified based on performance. The difference between a 95% and 97% purity grade is a vendor specification, not a molecular differentiator.

Insufficient differential evidence
Class-level
No head-to-head comparator data located
  • Target: EC50 30,000 nM (human muscle nAChR)
  • Target: EC40 40,000 nM (rat ganglionic nAChR)
  • Comparators: Data unavailable
Cannot support a fluorine-specific procurement argument without analog performance data.
Sparse biological activity limits compound selection rationale; requires validation.
Medicinal Chemistry Chemical Biology Building Blocks

Application Scenarios


MCH Antagonist Synthesis for Obesity Research

The primary documented use of this compound is as a reactant for synthesizing substituted quinoline-based MCH receptor antagonists, as cited in patent literature. Procurement is justified when a specific synthetic route from a patent (e.g., Eli Lilly's WO2004/94382 or Banyu's EP1657242) is being replicated, as the compound serves as a key intermediate for generating patent-specific intellectual property .

Biaryl Carboxylic Acid Building Block

The compound can be selected as a standard building block for medicinal chemistry exploration where a biaryl scaffold with a 4-fluorophenyl motif is desired. The choice is driven by the structural requirement for a fluorine atom at the para-position of the pendant phenyl ring, not by a proven superiority over other halogenated analogs.

Application
Selection Property
Validation Focus
MCH antagonist synthesis
Patent-specified synthetic intermediate
Route fidelity and intermediate identity
Biaryl carboxylic acid building block
4-Fluorophenyl scaffold availability
Structural confirmation; purity-grade suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Fluorophenyl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.